2-Oxo-2h-1-benzopyran-7-carboxylic acid

Übersicht

Beschreibung

“2-Oxo-2h-1-benzopyran-7-carboxylic acid” is a chemical compound that is part of the coumarin family . Coumarins are a type of organic compound that are found in many plants and are known for their various biological properties .

Synthesis Analysis

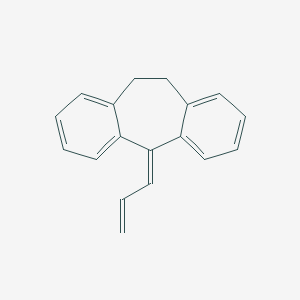

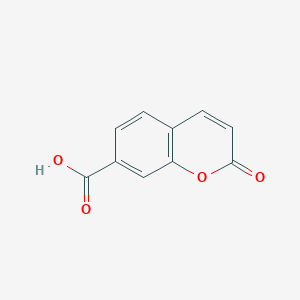

The synthesis of “2-Oxo-2h-1-benzopyran-7-carboxylic acid” and its derivatives has been a subject of research. For instance, one method involves the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide . Another method involves the use of various metal-based homogeneous and heterogeneous catalyst systems .Molecular Structure Analysis

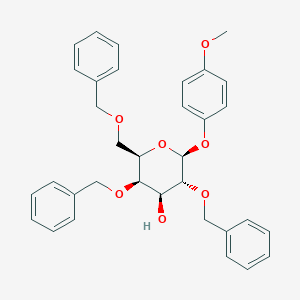

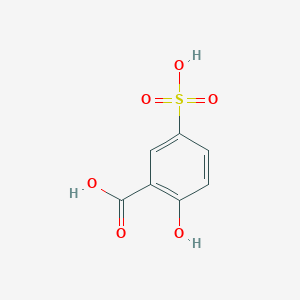

The molecular structure of “2-Oxo-2h-1-benzopyran-7-carboxylic acid” consists of a central 2-oxo-2H-chromene (2-benzopyrane) unit . The structure also includes a carboxylic acid group .Chemical Reactions Analysis

The chemical reactions involving “2-Oxo-2h-1-benzopyran-7-carboxylic acid” are diverse. For example, it has been found that the ester function sensitive to metabolic hydrolysis can be advantageously replaced by a more stable amide function without dramatic decrease of biological activity .Wissenschaftliche Forschungsanwendungen

Antiallergic Activity

2-Oxo-2H-1-benzopyran-7-carboxylic acid derivatives have been studied for their antiallergic properties. For example, 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues exhibit significant antiallergic activity. These compounds, particularly those with certain alkyl groups at the 7-position, have been found to be highly potent, surpassing the effectiveness of disodium cromoglycate, a known antiallergic medication (Nohara et al., 1985).

Photocleavage Studies

The photostability and photocleavage of 3-oxo-3H-benzopyran derivatives, linked to amino acids through various bonds, have been explored. This study is particularly relevant in the context of photochemistry, where different wavelengths of irradiation impact the stability of these conjugates (Fonseca et al., 2007).

Antiproliferative Activity

Some derivatives of 2-Oxo-2H-1-benzopyran-3-carboxylic acid have shown promise in reducing the invasive behavior of cancer cells. This research indicates potential applications in cancer treatment, particularly in designing compounds to curb cell invasion and metastasis (Kempen et al., 2008).

Combinatorial Chemistry

The compound 7-Fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid serves as a novel scaffold for combinatorial synthesis of coumarins. This approach enables the creation of libraries with varied structures and potential biological or physical properties, useful in drug discovery and materials science (Song et al., 2004).

Synthesis of Fused Pyranones

This compound plays a crucial role in the synthesis of fused pyranones, offering a pathway to create diverse heterocyclic compounds. These compounds have implications in pharmaceuticals and organic synthesis, highlighting the versatility of 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives (Ornik et al., 1990).

Organic Synthesis

The synthesis of various coumarin-3-carboxylic acid derivatives using environmentally friendly methods illustrates the compound's utility in green chemistry. This approach emphasizes economic and environmental benefits in organic synthesis (Karami et al., 2012).

Zukünftige Richtungen

The future directions for the research and development of “2-Oxo-2h-1-benzopyran-7-carboxylic acid” are promising. For instance, it has been suggested that the chemotherapeutic properties of coumarin-3-carboxylic acid (2-oxo-2H-1-benzopyran-3-carboxylic acid, HCCA) may be increased by metal chelation . Furthermore, the development of new benzopyran-based photocleavable protecting groups is an area of active research .

Eigenschaften

IUPAC Name |

2-oxochromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)14-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPICJAMMXZIPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616251 | |

| Record name | 2-Oxo-2H-1-benzopyran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2h-1-benzopyran-7-carboxylic acid | |

CAS RN |

17397-70-5 | |

| Record name | 2-Oxo-2H-1-benzopyran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)

![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)

![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)